molecular formula C19H22N4O3S B2735742 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(phenylsulfonyl)propanamide CAS No. 1797019-56-7

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(phenylsulfonyl)propanamide

Cat. No. B2735742
CAS RN: 1797019-56-7
M. Wt: 386.47
InChI Key: ZCXLBRMAMRUZRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
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Scientific Research Applications

1. Discoidin Domain Receptor 1 (DDR1) Inhibitors This compound has been discovered as a selective and orally bioavailable DDR1 inhibitor . DDR1 is an emerging potential molecular target for new anticancer drug discovery . The compound has shown to inhibit the enzymatic activity of DDR1, but was significantly less potent in suppressing the kinase activities of DDR2, Bcr-Abl, and c-Kit . This suggests its potential application in the development of anticancer drugs .

Cancer Cell Proliferation Inhibitor

The compound has been found to potently inhibit the proliferation of cancer cells expressing high levels of DDR1 . This suggests its potential use in cancer treatment, particularly for cancers that express high levels of DDR1 .

Inhibitor of Cancer Cell Invasion

The compound has shown to strongly suppress cancer cell invasion . This indicates its potential use in preventing the spread of cancer to other parts of the body .

Inhibitor of Cancer Cell Adhesion

The compound has demonstrated strong suppression of cancer cell adhesion . This suggests its potential use in preventing cancer cells from adhering to each other or to other cells, which is a key step in the metastasis of cancer .

Inhibitor of Tumorigenicity

The compound has shown to strongly suppress tumorigenicity . This indicates its potential use in preventing the formation of tumors .

Pharmacokinetic Studies

Preliminary pharmacokinetic studies have suggested that the compound possesses good PK profiles, with oral bioavailabilities of 67.4% and 56.2% . This suggests its potential use in oral drug formulations .

properties

IUPAC Name

3-(benzenesulfonyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-15-12-18-21-13-16(14-23(18)22-15)6-5-10-20-19(24)9-11-27(25,26)17-7-3-2-4-8-17/h2-4,7-8,12-14H,5-6,9-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXLBRMAMRUZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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